Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate
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Overview
Description
Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a prop-2-en-1-yl group attached to a 3-nitrobenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate typically involves the reaction of 3-nitrobenzenesulfonyl chloride with prop-2-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-nitrobenzenesulfonyl chloride+prop-2-en-1-ol→Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Prop-2-en-1-al or prop-2-enoic acid.
Reduction: Prop-2-en-1-yl 3-aminobenzene-1-sulfonate.
Substitution: Various substituted benzene sulfonates depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 3-aminobenzene-1-sulfonate: Similar structure but with an amino group instead of a nitro group.
Prop-2-en-1-yl 4-nitrobenzene-1-sulfonate: Similar structure but with the nitro group in the para position.
Prop-2-en-1-yl benzene-1-sulfonate: Lacks the nitro group, making it less reactive.
Uniqueness
Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a sulfonate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields.
Properties
IUPAC Name |
prop-2-enyl 3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-2-6-15-16(13,14)9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQJLIIHCMPYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626797 |
Source
|
Record name | Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-61-2 |
Source
|
Record name | Prop-2-en-1-yl 3-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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